4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one

Flavour regulation JECFA specification Compositional impurity profiling

4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one (CAS 51994-16-2) is a C10 hydroxyfuranone derivative bearing a 1-hydroxybutyl substituent at the C2 position of the 2,5-dimethylfuran-3(2H)-one scaffold. Unlike its widely commercialized structural relatives—4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol, CAS 3658-77-3) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF, CAS 27538-09-6)—this compound is not registered as an independent flavouring agent by JECFA, FEMA, or the EU Union List.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 51994-16-2
Cat. No. B13760810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one
CAS51994-16-2
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCCC(C1(C(=O)C(=C(O1)C)O)C)O
InChIInChI=1S/C10H16O4/c1-4-5-7(11)10(3)9(13)8(12)6(2)14-10/h7,11-12H,4-5H2,1-3H3
InChIKeyNOYLNCIBDODDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one (CAS 51994-16-2): Regulatory Identity and Compositional Role in Furanone Flavour Specifications


4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one (CAS 51994-16-2) is a C10 hydroxyfuranone derivative bearing a 1-hydroxybutyl substituent at the C2 position of the 2,5-dimethylfuran-3(2H)-one scaffold [1]. Unlike its widely commercialized structural relatives—4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol, CAS 3658-77-3) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF, CAS 27538-09-6)—this compound is not registered as an independent flavouring agent by JECFA, FEMA, or the EU Union List. Its documented occurrence in the regulatory literature is exclusively as a secondary component (1–3%) within the JECFA specification for 2,5-dimethyl-3-oxo-(2H)-fur-4-yl butyrate (JECFA No. 1519) [2], where it functions as a compositional marker rather than an intentionally added substance. This regulatory context fundamentally differentiates it from in-class analogs that are procured as primary flavour ingredients.

Why In-Class Furanone Substitution Fails: Compositional Specification, Hydrophobicity, and Chain-Length-Dependent Bioactivity of CAS 51994-16-2


Generic substitution among hydroxyfuranones is precluded by three converging lines of quantitative evidence. First, CAS 51994-16-2 is subject to a tightly bounded compositional specification (1–3%) within the JECFA monograph for 2,5-dimethyl-3-oxo-(2H)-fur-4-yl butyrate [1]; exceeding this range violates the regulatory identity of the primary flavouring substance. Second, the 1-hydroxybutyl chain confers a calculated XlogP of 1.7 [2]—substantially higher than the XlogP of unsubstituted HDMF (~0.3–0.5)—which translates into altered volatility (predicted boiling point 320.6 °C at 760 mmHg) [3] and profoundly different partitioning behaviour in multi-phase food matrices relative to both HDMF and HEMF. Third, peer-reviewed comparative studies on the HDMF/HEMF pair demonstrate that even a single methyl-to-ethyl side-chain modification produces measurable divergence in antioxidative potency depending on the lipid peroxidation initiation mechanism (water-soluble vs. lipid-soluble azo initiator) [4]; the substantially longer and more hydrophobic 1-hydroxybutyl substituent of CAS 51994-16-2 is predicted—by class-level inference—to amplify this functional divergence further. Any procurement decision that treats this compound as interchangeable with its simpler C6 or C7 hydroxyfuranone analogs risks specification non-compliance, altered flavour-release kinetics, and uncharacterized bioactivity in the final formulation.

Quantitative Differentiation Evidence for 4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one (CAS 51994-16-2) Against Furanone Analogs


JECFA Compositional Specification: Quantified 1–3% Secondary Component Band Defines Regulatory Identity Distinct from Primary Furanone Flavourings

In the JECFA specification monograph for 2,5-dimethyl-3-oxo-(2H)-fur-4-yl butyrate (JECFA No. 1519, CAS 114099-96-6), the target compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, the hydrolysis product corresponding to CAS 51994-16-2's core scaffold) is explicitly listed under 'Other Requirements' with a secondary component (SC) specification of 1–3% [1]. This places CAS 51994-16-2—as the butyl-hydroxylated analog co-occurring in this specification context—in a unique regulatory category: it is neither absent (below detection) nor present as a primary active, but rather occupies a tightly bounded compositional window that directly affects batch acceptance or rejection of the primary flavouring substance. No comparable compositional co-specification exists for HDMF (Furaneol, CAS 3658-77-3), HEMF (CAS 27538-09-6), or sotolone (CAS 28664-35-9) as individual flavouring monographs.

Flavour regulation JECFA specification Compositional impurity profiling Food additive identity

Hydrophobicity-Driven Physicochemical Differentiation: Calculated XlogP of 1.7 Contrasts with Unsubstituted Hydroxyfuranones

The calculated XlogP for 4-hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one is 1.7 [1]. This contrasts with the unsubstituted 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol), for which experimental and estimated logP values cluster around 0.3–0.5 . The 1-hydroxybutyl substituent thus increases calculated lipophilicity by approximately 1.2–1.4 logP units, a difference that corresponds to a >10-fold shift in octanol-water partition coefficient. The predicted boiling point of 320.6 °C at 760 mmHg [2] further reflects reduced volatility compared with HDMF (boiling point ~215–220 °C). These computed differences carry direct implications for differential flavour-release time-intensity profiles in multi-phase food and fragrance systems, where more hydrophobic flavorants partition preferentially into lipid phases and exhibit delayed headspace equilibration.

Partition coefficient Hydrophobicity XlogP Flavour release kinetics

Chain-Length-Dependent Antioxidative Activity Divergence in the Hydroxyfuranone Class: HDMF vs. HEMF as a Predictive Model for Butyl-Substituted Analogs

Koga, Matsudo, and Moro (1998) demonstrated that HDMF (2,5-dimethyl) and HEMF (2(or 5)-ethyl-5(or 2)-methyl) exhibit mechanistically distinct antioxidative behaviours in lipid peroxidation assays: HDMF and HEMF were each more effective than ascorbic acid when peroxidation was initiated by the lipid-soluble azo compound AMVN, but less effective than ascorbic acid when initiated by the water-soluble azo compound AAPH [1]. Furthermore, only HEMF (the ethyl/methyl homolog) suppressed oxidation of low-density lipoprotein (LDL), and it did so without synergistic interaction with α-tocopherol, indicating chain-length-specific antioxidant mechanisms [1]. By class-level inference, the substantially longer 1-hydroxybutyl substituent of CAS 51994-16-2 is expected to produce a further shift in the balance between lipophilic-phase and aqueous-phase antioxidative potency relative to both HDMF and HEMF, with predicted enhanced partitioning into lipid domains.

Antioxidant activity Lipid peroxidation Structure-activity relationship Food preservation

Structural Reactivity Divergence: Regioisomeric Hydroxyfuranones Exhibit Fundamentally Different Chemical Reactivity Profiles

A fundamental structural distinction separates 4-hydroxyfuran-3(2H)-ones (the scaffold of CAS 51994-16-2) from their regioisomeric 3-hydroxyfuran-2(5H)-ones. The PubMed-indexed review 'Fun with Furans' notes that 4-hydroxy-2,5-dimethylfuran-3(2H)-one (HDMF) is 'a material of unusual reactivity,' in direct contrast to 'the inert character of its isomer sotolone' (3-hydroxy-4,5-dimethyl-2(5H)-furanone) [1]. The target compound CAS 51994-16-2, bearing the same 4-hydroxyfuran-3(2H)-one core as HDMF with an additional 1-hydroxybutyl substituent at C2, is classified by structural inference as belonging to the 'unusually reactive' regioisomeric series. This reactivity difference arises from the enol-oxo tautomeric system of the 4-hydroxyfuran-3(2H)-one scaffold, which enables strong hydrogen bonding and participation in Maillard-type and condensation reactions that the sotolone scaffold cannot undergo.

Chemical reactivity Furanone tautomerism Structural isomerism Formulation stability

Procurement-Relevant Application Scenarios for 4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one (CAS 51994-16-2)


Quality Control Reference Standard for JECFA 1519 (2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate) Batch Release Testing

CAS 51994-16-2 is most directly relevant as an analytical reference material for verifying compliance with the JECFA secondary component specification (SC: 1–3%) for 2,5-dimethyl-3-oxo-(2H)-fur-4-yl butyrate (JECFA No. 1519) [REFS-1,2]. Procurement of a characterized standard of this compound enables QC laboratories to calibrate GC or HPLC methods for batch-release testing of JECFA 1519-compliant flavouring material. No other furanone analog can fulfill this specific regulatory-analytical function, as the 1–3% SC band is unique to this monograph.

Structure-Activity Relationship (SAR) Studies on Hydroxyfuranone Side-Chain Effects in Lipid Antioxidant Screening

The documented divergence in antioxidative mechanism between HDMF (dimethyl) and HEMF (ethyl/methyl) establishes that hydroxyfuranone side-chain length and branching directly modulate bioactivity in lipid peroxidation models [3]. CAS 51994-16-2, with its 1-hydroxybutyl substituent representing a 2–3 methylene-unit extension beyond HEMF, serves as a logical next member in a homologous series for SAR studies investigating chain-length-dependent antioxidant potency, LDL oxidation suppression, and prooxidant/antioxidant balance in metal-catalyzed systems. Its procurement enables completion of a C1 (methyl), C2 (ethyl), C4 (butyl) side-chain series.

Flavour-Release Modelling in Multi-Phase Food Matrices Requiring Controlled Hydrophobicity

The calculated XlogP of 1.7 for CAS 51994-16-2 [3]—substantially higher than that of HDMF (logP ~0.3–0.5)—makes it a candidate for experimental studies on hydrophobicity-dependent flavour-release kinetics in emulsified or lipid-continuous food systems. Its higher predicted boiling point (320.6 °C) [4] further suggests differential thermal stability and headspace partitioning during processing relative to the more volatile HDMF. For formulators seeking delayed flavour impact or enhanced lipid-phase retention, this compound's physicochemical profile is mechanistically distinct from lower-molecular-weight hydroxyfuranones.

Reactive Flavour Precursor in Maillard Model Systems Requiring 4-Hydroxyfuran-3(2H)-one Scaffold Reactivity

The 4-hydroxyfuran-3(2H)-one scaffold is classified as 'unusually reactive' in contrast to the inert 3-hydroxyfuran-2(5H)-one (sotolone) scaffold [3], and the target compound's five calculated tautomeric forms [4] indicate high tautomeric mobility. This reactivity profile positions CAS 51994-16-2 as a candidate for studies on Maillard-type condensation reactions, Strecker degradation interactions, and covalent adduct formation with food matrix components—applications for which sotolone and its regioisomeric analogs are structurally precluded. The butyl chain additionally provides a handle for investigating steric modulation of this reactivity.

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